

An In-depth Technical Guide to 2-(methylamino)-N-propylacetamide hydrochloride

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Compound of Interest

Compound Name: 2-(methylamino)-N-propylacetamide

Cat. No.: B2394039

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-(methylamino)-N-propylacetamide** hydrochloride (CAS No: 1049764-41-1). Due to the limited availability of experimental data for this specific compound, this document combines information from chemical suppliers, predicted data from computational models, and established experimental protocols for structurally similar molecules. The guide includes a summary of known and predicted physicochemical properties, a detailed, plausible synthesis protocol, and a discussion of relevant analytical techniques for characterization. Furthermore, it touches upon the broader pharmacological context of N-substituted acetamides, while highlighting the absence of specific biological and toxicological data for the title compound. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in this and related molecules.

Chemical and Physical Properties

The hydrochloride salt of **2-(methylamino)-N-propylacetamide** is a small molecule that presents as a versatile scaffold in chemical synthesis.^[1] While extensive experimental data is not readily available in peer-reviewed literature, a compilation of basic identifiers and computationally predicted properties provides a foundational understanding of the compound.

General Information

Identifier	Value	Source
Chemical Name	2-(methylamino)-N-propylacetamide hydrochloride	Advanced ChemBlocks[2]
CAS Number	1049764-41-1	CymitQuimica[1]
Molecular Formula	C ₆ H ₁₅ ClN ₂ O	Advanced ChemBlocks[2]
Molecular Weight	166.65 g/mol	CymitQuimica[1]
Purity	Typically ≥95%	Advanced ChemBlocks[2]
SMILES	CCCNC(=O)CNC.Cl	Advanced ChemBlocks[2]

Predicted Physicochemical Properties of the Free Base

The following table summarizes the predicted physicochemical properties for the free base form, **2-(methylamino)-N-propylacetamide** (CAS No: 901273-19-6). These values are computationally derived and should be considered as estimates pending experimental verification.

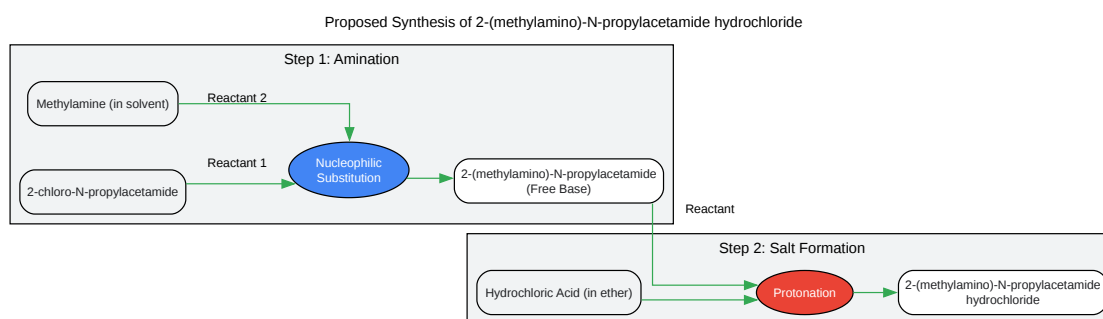
Property	Predicted Value	Source
Molecular Formula	C ₆ H ₁₄ N ₂ O	CymitQuimica[3]
Molecular Weight	130.19 g/mol	PubChem[4]
XlogP	0.0	PubChemLite[5]
Boiling Point	Not Available	-
Melting Point	Not Available	-
pKa (most basic)	Not Available	-
Solubility	Not Available	-

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **2-(methylamino)-N-propylacetamide** hydrochloride is not published in readily accessible scientific literature, a plausible and efficient synthesis can be designed based on established methods for the preparation of analogous 2-(alkylamino)acetamides. The most common approach involves the nucleophilic substitution of a haloacetamide with the corresponding amine.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from commercially available reagents: 2-chloro-N-propylacetamide and methylamine. The resulting free base is then treated with hydrochloric acid to yield the desired hydrochloride salt.



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Caption: Proposed two-step synthesis of **2-(methylamino)-N-propylacetamide** hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of **2-(methylamino)-N-propylacetamide** (Free Base)

- **Reaction Setup:** To a solution of 2-chloro-N-propylacetamide (1.0 eq) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of methylamine (2.0-3.0 eq, typically as a solution in THF or ethanol).
- **Reaction Conditions:** The reaction mixture is stirred at room temperature for 12-24 hours or gently heated to reflux to expedite the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, the solvent is removed under reduced pressure. The resulting residue is taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove any excess methylamine and inorganic salts.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude **2-(methylamino)-N-propylacetamide**. Further purification can be achieved by column chromatography on silica gel if necessary.

Step 2: Formation of **2-(methylamino)-N-propylacetamide** hydrochloride

- **Salt Formation:** The purified **2-(methylamino)-N-propylacetamide** free base is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
- **Acidification:** A solution of hydrochloric acid in diethyl ether (typically 1 M or 2 M) is added dropwise to the stirred solution of the free base at 0 °C.
- **Precipitation and Isolation:** The hydrochloride salt will precipitate out of the solution. The precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product, **2-(methylamino)-N-propylacetamide** hydrochloride, as a solid.

Analytical Characterization

The structural confirmation and purity assessment of **2-(methylamino)-N-propylacetamide** hydrochloride would typically involve a combination of spectroscopic and chromatographic

techniques.

Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR spectroscopy would be used to confirm the presence and connectivity of all protons in the molecule, including the propyl and methyl groups, as well as the methylene protons adjacent to the amide and amine functionalities.
 - ^{13}C NMR spectroscopy would provide information on the number and types of carbon atoms present in the structure.
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the secondary amine and the amide, the C=O stretching of the amide, and the C-N stretching vibrations.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of the free base, confirming its elemental composition.

Chromatographic Methods

- Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the synthesis and assessing the purity of the product.
- High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, can be used for the quantitative analysis of the purity of the final compound.

Pharmacological and Toxicological Profile

Potential Pharmacological Activity

There is currently no specific pharmacological data available for **2-(methlamino)-N-propylacetamide** hydrochloride in the public domain. However, the broader class of N-substituted acetamides has been investigated for a range of biological activities. For instance, certain N-substituted acetamide derivatives have been explored as potential enzyme inhibitors and receptor antagonists. It is plausible that **2-(methlamino)-N-propylacetamide**

hydrochloride could be investigated for similar activities, but this would require dedicated biological screening and pharmacological studies.

Toxicological Information

No specific toxicological studies for **2-(methlamino)-N-propylacetamide** hydrochloride have been reported. As with any chemical compound intended for research or development, it should be handled with appropriate care in a laboratory setting, using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. A comprehensive toxicological evaluation, including in vitro and in vivo studies, would be necessary to determine its safety profile.

Conclusion

2-(methlamino)-N-propylacetamide hydrochloride is a chemical entity with potential applications in synthetic and medicinal chemistry. While detailed experimental data on its properties and biological activities are scarce, this guide provides a foundational overview based on available information and established chemical principles. The proposed synthesis protocol offers a practical route for its preparation, and the outlined analytical methods are standard for its characterization. Further research is warranted to fully elucidate the physicochemical properties, pharmacological profile, and toxicological characteristics of this compound.

Disclaimer

This document is intended for informational purposes for a scientific audience and is not a substitute for rigorous experimental validation. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all applicable safety guidelines. The predicted data presented herein are for estimation purposes only and should be confirmed by experimental measurement.

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